molecular formula C13H19BO3 B15365496 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B15365496
M. Wt: 234.10 g/mol
InChI Key: TXTUCPAGIQLJRX-UHFFFAOYSA-N
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Description

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a high-purity boronic acid pinacol ester designed for advanced research applications, particularly in pharmaceutical development and material science. As a protected form of the corresponding boronic acid, this compound serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming biaryl carbon-carbon bonds. Its phenolic hydroxyl and strategically positioned boronic ester group on a methyl-substituted aromatic ring make it a versatile intermediate for constructing complex molecular architectures. The pinacol group enhances the compound's stability and shelf-life, facilitating handling and storage compared to its boronic acid counterpart. Researchers value this reagent for synthesizing novel compounds for drug discovery, organic electronic materials, and advanced ligands for catalysis. The product is presented as a solid and should be stored in a cool, dark place, preferably at reduced temperatures, to maintain optimal stability and performance. This chemical is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for use in a laboratory setting by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H19BO3

Molecular Weight

234.10 g/mol

IUPAC Name

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C13H19BO3/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3

InChI Key

TXTUCPAGIQLJRX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. Biology: It serves as a probe in biological studies, helping to understand enzyme mechanisms and interactions. Medicine: Its derivatives are explored for potential therapeutic applications, including drug design and development. Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial in its role as a cross-coupling reagent and in biological interactions.

Molecular Targets and Pathways:

  • Enzymes: It can interact with enzymes that have diol-containing active sites.

  • Pathways: In biological systems, it may be involved in signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • CAS : 269409-97-4; Molecular Formula : C₁₂H₁₇BO₃; Molecular Weight : 220.07 .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • CAS : 214360-76-6; Molecular Weight : 220.07; Melting Point : 96.5–98.2°C .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • CAS : 269409-70-3; Melting Point : 112–117°C .
  • Key Differences : Para substitution minimizes steric effects, often leading to higher melting points and improved crystallinity compared to ortho analogs.

Substituted Derivatives

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • CAS : 507462-88-6; Molecular Formula : C₁₃H₁₉BO₄; Molecular Weight : 250.10 .
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • CAS : 237429-33-3; Molecular Formula : C₁₃H₁₉BO₃ .
  • Key Differences : The methyl group at the 3-position and boronate at the 4-position create distinct steric and electronic environments, which may reduce reactivity in coupling reactions compared to the target compound.
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • CAS : 269410-25-5 .
  • Key Differences : Steric hindrance from the 2,6-dimethyl groups may impede access to the boronate moiety, lowering catalytic efficiency in cross-couplings.

Functional Group Variations

Methylsulfonyl-Substituted Analogs
  • Example : 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (CAS 78504-09-3) .
  • Key Differences : The electron-withdrawing sulfonyl group decreases boronate reactivity but enhances stability under acidic conditions.
Carbazole-Based Derivatives
  • Example : 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB) .
  • Key Differences: Extended conjugation in carbazole derivatives improves photophysical properties, making them suitable for optoelectronic applications, unlike the simpler phenolic target compound.

Physicochemical and Reactivity Comparison

Physical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Common Solvents)
Target Compound 220.07 Not reported Moderate (THF, DCM)
2-(4,4,5,5-Tetramethylborolan-2-yl)phenol 220.07 Not reported High (MeOH, EtOAc)
3-(4,4,5,5-Tetramethylborolan-2-yl)phenol 220.07 96.5–98.2 Moderate (DCM)
4-(4,4,5,5-Tetramethylborolan-2-yl)phenol 220.07 112–117 Low (Hexane)

Reactivity in Suzuki-Miyaura Coupling

  • Ortho-Substituted Boronates (e.g., target compound): Steric hindrance reduces coupling efficiency compared to para-substituted analogs .
  • Electron-Donating Groups (e.g., methoxy): Enhance stability but may slow transmetallation steps .
  • Steric Effects : 2,6-Dimethyl derivatives show lower yields due to hindered access to the boronate .

Q & A

Basic: What are the standard synthetic routes for preparing 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

Methodological Answer:
The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 3-methyl-2-bromophenol) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Post-reaction purification involves column chromatography using hexanes/ethyl acetate (3:1 v/v) with 0.25% triethylamine to suppress boronic acid degradation . Yield optimization requires strict anhydrous conditions and inert gas (N₂/Ar) environments to prevent hydrolysis of the boronic ester .

Basic: How is this compound purified to ensure high purity for cross-coupling reactions?

Methodological Answer:
Purification involves flash column chromatography with silica gel and a hexanes/ethyl acetate gradient (4:1 to 1:1 v/v). Triethylamine (0.25%) is added to the mobile phase to stabilize the boronic ester . For crystalline samples, recrystallization from ethanol/water (7:3 v/v) at −20°C improves purity. Purity is validated via HPLC (C18 column, acetonitrile/water 60:40) and ¹H NMR (CDCl₃, δ 1.3 ppm for pinacol methyl groups) .

Advanced: How do steric and electronic effects of the methyl and phenolic groups influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer:
The methyl group at the 2-position introduces steric hindrance, slowing transmetallation and increasing reliance on bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd intermediate . The phenolic −OH group can deactivate the catalyst via coordination; thus, protecting the phenol (e.g., as a methyl ether) before coupling is recommended. Kinetic studies using in situ IR or ¹⁹F NMR (for fluorinated substrates) help monitor reaction progress and optimize ligand/stoichiometry .

Advanced: What challenges arise in characterizing this compound using NMR and X-ray crystallography?

Methodological Answer:
In ¹H NMR, the phenolic proton (δ 5.5–6.5 ppm) may exhibit broadening due to hydrogen bonding, requiring DMSO-d₆ as a solvent for sharper signals . X-ray crystallography requires high-quality crystals, often grown via vapor diffusion (hexanes into dichloromethane). The boronic ester’s planar geometry and weak B–O bonds complicate data collection; low-temperature (100 K) measurements and SHELXL refinement (with ISOR restraints for boron) improve accuracy .

Advanced: How can researchers resolve contradictions in reaction yields when using this compound in diverse coupling conditions?

Methodological Answer:
Yield discrepancies often stem from competing protodeboronation or homo-coupling. Systematic screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃), ligands (e.g., Pd(PPh₃)₄ vs. Pd(dtbpf)), and solvents (THF vs. dioxane) is critical . For example, THF may stabilize Pd intermediates better than dioxane in sterically hindered systems. Control experiments with deuterated analogs (e.g., D₂O quenching) can identify hydrolysis pathways .

Basic: What storage conditions are required to maintain the compound’s stability?

Methodological Answer:
Store under inert gas (Ar) at −20°C in amber vials to prevent oxidation and moisture absorption. Desiccants (e.g., molecular sieves) must be added to storage containers. Periodic ¹¹B NMR checks (δ 30–35 ppm for boronic esters) monitor degradation; >5% hydrolysis warrants repurification .

Advanced: How does the compound’s electronic structure influence its application in materials science (e.g., OLEDs)?

Methodological Answer:
The boronic ester acts as a directing group for π-conjugation in polymers, enhancing charge transport in OLED layers. DFT calculations (B3LYP/6-31G*) predict HOMO/LUMO levels (−5.2 eV/−1.8 eV), aligning with hole-transport materials. Experimental validation involves cyclic voltammetry (in CH₂Cl₂, 0.1 M TBAPF₆) and UV-Vis (λmax ~300 nm) .

Advanced: What strategies mitigate regioselectivity issues in multi-step syntheses involving this compound?

Methodological Answer:
Regioselectivity in electrophilic substitutions (e.g., nitration) is controlled by the boronic ester’s meta-directing effect. Computational modeling (Gaussian 09, NBO analysis) predicts preferential substitution at the 5-position. Experimental verification uses NOESY NMR to confirm spatial arrangements .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Spills are neutralized with sand followed by 10% NaHCO₃. Waste disposal follows EPA guidelines for boron-containing compounds (pH adjustment to 7–9 before incineration) .

Advanced: How is the compound utilized in synthesizing bioactive molecules (e.g., kinase inhibitors)?

Methodological Answer:
The boronic ester enables late-stage diversification via Suzuki coupling with heteroaryl halides (e.g., pyridine or thiazole derivatives). In kinase inhibitor synthesis, coupling with 4-chloroquinazoline followed by deprotection (BBr₃ in CH₂Cl₂) yields phenolic derivatives. IC₅₀ assays (e.g., EGFR inhibition) validate bioactivity .

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